Cas no 1196152-69-8 (5-(Benzyloxy)-1H-indazole-3-carbonitrile)

5-(Benzyloxy)-1H-indazole-3-carbonitrile is a heterocyclic organic compound featuring an indazole core substituted with a benzyloxy group at the 5-position and a nitrile moiety at the 3-position. This structure confers versatility in medicinal chemistry and pharmaceutical research, particularly as a key intermediate in the synthesis of biologically active molecules. The benzyloxy group enhances solubility and reactivity, while the nitrile functionality offers a handle for further derivatization. Its well-defined synthetic pathway and stability under standard conditions make it a reliable building block for drug discovery, especially in the development of kinase inhibitors and other therapeutic agents targeting signaling pathways.
5-(Benzyloxy)-1H-indazole-3-carbonitrile structure
1196152-69-8 structure
Product Name:5-(Benzyloxy)-1H-indazole-3-carbonitrile
CAS No:1196152-69-8
MF:C15H11N3O
MW:249.267342805862
CID:1081729
PubChem ID:71748467
Update Time:2025-06-07

5-(Benzyloxy)-1H-indazole-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(Benzyloxy)-1H-indazole-3-carbonitrile
    • 5-phenylmethoxy-1H-indazole-3-carbonitrile
    • DTXSID70857568
    • AB70347
    • 1196152-69-8
    • Inchi: 1S/C15H11N3O/c16-9-15-13-8-12(6-7-14(13)17-18-15)19-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,17,18)
    • InChI Key: DEEHTLLABBRXBG-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC2=C(C(C#N)=NN2)C=1

Computed Properties

  • Exact Mass: 249.090211983g/mol
  • Monoisotopic Mass: 249.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 61.7Ų

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